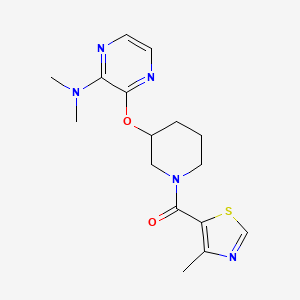
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a piperidine ring, a dimethylamino group, and a thiazole moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C17H22N4O2S, with a molecular weight of 346.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction potential with biological macromolecules.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways. The interactions may lead to significant physiological effects, including inhibition of cancer cell proliferation and modulation of signaling pathways.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that certain derivatives led to significant inhibition rates against various cancer cell lines, such as A549 and MCF-7, with IC50 values ranging from 0.08 µM to 6.30 µM .
Binding Affinity Studies
Binding affinity studies using techniques like surface plasmon resonance (SPR) have suggested that the compound interacts effectively with target proteins involved in cancer pathways. The structural components like the dimethylamino group enhance binding interactions due to their electron-donating properties.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Cell Line Studies : In a study examining the effects on A375, M14, and RPMI7951 cell lines, compounds similar to this compound demonstrated submicromolar GI50 values, indicating potent antiproliferative activity .
- Mechanistic Insights : Research involving the compound's analogs revealed that they could induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 .
Comparative Analysis Table
| Compound | Structure | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Dimethylamino pyrazine derivative | 0.08 | Tubulin |
| Compound B | Thiazole derivative | 6.30 | MCF-7 Cells |
| This compound | Complex organic molecule | TBD | TBD |
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-13(24-10-19-11)16(22)21-8-4-5-12(9-21)23-15-14(20(2)3)17-6-7-18-15/h6-7,10,12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOZZJJPIQOPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














